Cas no 15995-42-3 (2-(aminomethyl)-2-methylpropane-1,3-diamine)

2-(Aminomethyl)-2-methylpropane-1,3-diamine is a branched polyamine compound featuring a primary amine group and two terminal primary amine functionalities. Its unique structure, with a central quaternary carbon and multiple reactive sites, makes it a versatile intermediate in organic synthesis, particularly for chelating agents, epoxy curing agents, and polymer crosslinking applications. The compound’s high amine content and steric configuration contribute to enhanced reactivity and stability in complex formulations. It is also valued for its potential in coordination chemistry, where its multidentate ligand properties facilitate metal ion binding. The product is typically handled under controlled conditions due to its hygroscopic and alkaline nature.
2-(aminomethyl)-2-methylpropane-1,3-diamine structure
15995-42-3 structure
Product Name:2-(aminomethyl)-2-methylpropane-1,3-diamine
CAS No:15995-42-3
MF:C5H15N3
MW:117.192700624466
CID:98472
PubChem ID:4526530
Update Time:2025-06-08

2-(aminomethyl)-2-methylpropane-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine,2-(aminomethyl)-2-methyl-
    • 2-(aminomethyl)-2-methyl-1,3-Propanediamine
    • 1,1,1-Tris(aminomethyl)ethane
    • 1,3-Diamino-2-(aminomethyl)-2-methylpropane
    • 2-Aminomethyl-2-methylpropane-1,3-diamine
    • TAME
    • 2-(aminomethyl)-2-methylpropane-1,3-diamine
    • Q15410166
    • 1,3-Propanediamine, 2-(aminomethyl)-2-methyl-
    • AKOS006342350
    • SCHEMBL712414
    • DTXSID60403952
    • 2-(Aminomethyl)-2-methyl-1,3-propanediamine, >=95.0% (GC)
    • 15995-42-3
    • EN300-1425622
    • UGDSCHVVUPHIFM-UHFFFAOYSA-N
    • Inchi: 1S/C5H15N3/c1-5(2-6,3-7)4-8/h2-4,6-8H2,1H3
    • InChI Key: UGDSCHVVUPHIFM-UHFFFAOYSA-N
    • SMILES: NCC(C)(CN)CN

Computed Properties

  • Exact Mass: 117.127
  • Monoisotopic Mass: 117.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 50.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.1A^2
  • XLogP3: -1.9

2-(aminomethyl)-2-methylpropane-1,3-diamine Security Information

2-(aminomethyl)-2-methylpropane-1,3-diamine Pricemore >>

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2-(aminomethyl)-2-methylpropane-1,3-diamine Related Literature

Additional information on 2-(aminomethyl)-2-methylpropane-1,3-diamine

Recent Advances in the Application of 2-(Aminomethyl)-2-methylpropane-1,3-diamine (CAS: 15995-42-3) in Chemical Biology and Pharmaceutical Research

The compound 2-(aminomethyl)-2-methylpropane-1,3-diamine (CAS: 15995-42-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug design, biomolecular interactions, and material science. This research briefing synthesizes the latest findings on this compound, highlighting its structural properties, synthetic pathways, and emerging therapeutic potentials.

Recent studies have demonstrated that 2-(aminomethyl)-2-methylpropane-1,3-diamine serves as a critical building block in the synthesis of polyamine derivatives, which are essential for modulating cellular processes such as gene expression, cell proliferation, and apoptosis. Its unique branched structure and multiple amine functionalities enable it to act as a chelating agent, facilitating the development of metal-based therapeutics and diagnostic agents. For instance, researchers have utilized this compound to design novel platinum(II) complexes with enhanced antitumor activity and reduced toxicity profiles compared to traditional cisplatin derivatives.

In the realm of drug delivery, 2-(aminomethyl)-2-methylpropane-1,3-diamine has been employed to functionalize nanoparticles and liposomes, improving their targeting efficiency and biocompatibility. A 2023 study published in the Journal of Controlled Release reported the successful conjugation of this compound to polyethylene glycol (PEG)-ylated liposomes, resulting in a 40% increase in tumor accumulation in murine models of breast cancer. This advancement underscores its potential in overcoming the limitations of conventional drug delivery systems.

Furthermore, the compound's role in enzyme inhibition has been explored, particularly in targeting polyamine biosynthesis pathways. Inhibitors derived from 2-(aminomethyl)-2-methylpropane-1,3-diamine have shown promise in treating parasitic infections, such as those caused by Trypanosoma brucei, by disrupting polyamine metabolism essential for parasite survival. These findings, detailed in a recent Nature Communications article, suggest a new avenue for developing antiparasitic agents with minimal host toxicity.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on 2-(aminomethyl)-2-methylpropane-1,3-diamine. Current research efforts are focused on structural modifications to enhance bioavailability and reduce off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to translate these discoveries into clinical applications, with several candidates entering preclinical trials in 2024.

In conclusion, 2-(aminomethyl)-2-methylpropane-1,3-diamine (CAS: 15995-42-3) represents a multifaceted tool in modern chemical biology and drug development. Its applications span from metal-based therapeutics to advanced drug delivery systems, reflecting its adaptability and therapeutic potential. Future research should prioritize mechanistic studies and in vivo validation to fully exploit its capabilities in addressing unmet medical needs.

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